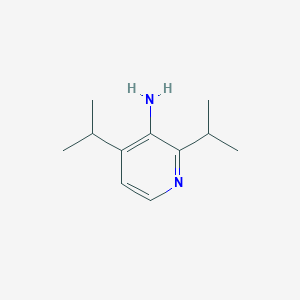
2,4-Bis(propan-2-yl)pyridin-3-amine
Übersicht
Beschreibung
Pyridin-3-amine compounds belong to the class of organic compounds known as 3-alkylindoles . These compounds are characterized by an indole moiety that carries an alkyl chain at the 3-position .
Molecular Structure Analysis
The molecular structure of similar compounds often involves coordination with other elements. For instance, in one study, each zinc (II) ion was coordinated with two pyridyl amines, a tertiary amine, an alkoxide oxygen, and a phosphate oxygen to form a trigonal bipyramidal geometry .Chemical Reactions Analysis
Again, while specific reactions involving “2,4-Bis(propan-2-yl)pyridin-3-amine” are not available, similar compounds have been used in the development of new therapies . For instance, pyridopyrimidines have been used on several therapeutic targets .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds can be determined using various techniques such as IR spectrum, NMR spectrum, and elemental analysis .Wissenschaftliche Forschungsanwendungen
- Bis(pyridin-2-yl)amine (dpa) and its derivatives serve as flexible bidentate N,N-ligands in supramolecular chemistry . Researchers have explored their use in constructing coordination complexes, molecular assemblies, and host-guest systems.
- Bis(pyridin-2-yl)amine-based ligands find applications in catalysis. They can coordinate with transition metals to form efficient catalysts for various reactions, including cross-coupling, hydrogenation, and C-H activation .
- These ligands exhibit ion-sensing properties. Their metal complexes can selectively bind to specific ions, making them valuable for designing chemical sensors and probes .
- Metal complexes of bis(pyridin-2-yl)amine ligands display luminescence. Researchers have explored their use in optoelectronic devices and imaging applications .
- Some bis(pyridin-2-yl)amine derivatives possess cytotoxic activity and can interact with DNA molecules. These properties make them interesting candidates for potential therapeutic applications .
- The introduction of fluorine-containing groups into the molecule’s structure impacts electronic properties, solubility, and lipophilicity. Researchers have investigated trifluoromethyl-substituted derivatives to enhance specific properties .
Supramolecular Chemistry
Catalysis
Ion Sensing
Luminescent Properties
Cytotoxic Activity and DNA Binding
Influence of Fluorine-Containing Groups
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
The future directions in the research of similar compounds involve the development of new drugs. For instance, imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Eigenschaften
IUPAC Name |
2,4-di(propan-2-yl)pyridin-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2/c1-7(2)9-5-6-13-11(8(3)4)10(9)12/h5-8H,12H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHPZLGUFXBSUFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=NC=C1)C(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

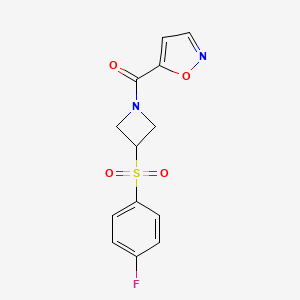
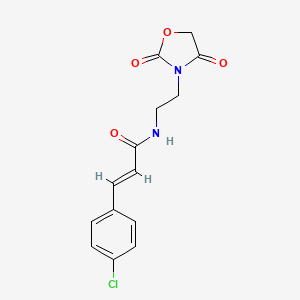
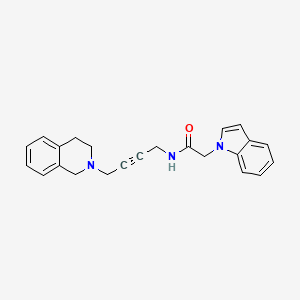
![1-(4-ethoxyphenyl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2777251.png)
![N-(3-chlorophenyl)-2-((3-(2-methoxyethyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2777255.png)
![[2-Bromo-6-(difluoromethoxy)phenyl]hydrazine hydrochloride](/img/structure/B2777256.png)
![4-((1H-imidazol-1-yl)methyl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide](/img/structure/B2777257.png)

![methylethyl 2-amino-6-(hydroxymethyl)-4-(2-nitrophenyl)-8-oxo-4H-pyrano[3,2-b] pyran-3-carboxylate](/img/structure/B2777259.png)
![N-(3-methylbutyl)-2-pyridin-3-yl[1,2,4]triazolo[1,5-c]quinazolin-5-amine](/img/structure/B2777260.png)


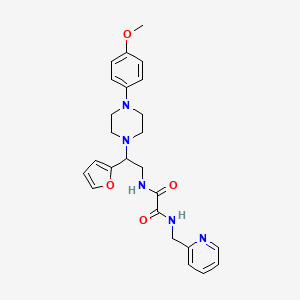
![4-(2-(5,7-dimethylbenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-diethylbenzenesulfonamide](/img/structure/B2777268.png)